molecular formula C25H29N3O B315944 4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline

4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline

Cat. No.: B315944
M. Wt: 387.5 g/mol
InChI Key: MDBLJPNZIGYRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-N-(2-methoxybenzyl)aniline is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to an aniline ring, which is further substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline typically involves a multi-step process:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    N-Alkylation: The benzylpiperazine is then subjected to N-alkylation with 2-methoxybenzyl chloride in the presence of a suitable base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the N-alkylated benzylpiperazine with 4-chloroaniline under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-N-(2-methoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted aniline derivatives with various alkyl or acyl groups.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-N-(2-methoxybenzyl)aniline has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylpiperazin-1-yl)aniline: Lacks the methoxybenzyl group, resulting in different chemical and biological properties.

    N-(2-Methoxybenzyl)aniline: Does not contain the benzylpiperazine moiety, leading to variations in its reactivity and applications.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-N-(2-methoxybenzyl)aniline is unique due to the presence of both benzylpiperazine and methoxybenzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C25H29N3O/c1-29-25-10-6-5-9-22(25)19-26-23-11-13-24(14-12-23)28-17-15-27(16-18-28)20-21-7-3-2-4-8-21/h2-14,26H,15-20H2,1H3

InChI Key

MDBLJPNZIGYRRY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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